molecular formula C9H13NO B1304145 4-Pyridinebutanol CAS No. 5264-15-3

4-Pyridinebutanol

Cat. No. B1304145
CAS RN: 5264-15-3
M. Wt: 151.21 g/mol
InChI Key: HFGNRLFZUNCBPF-UHFFFAOYSA-N
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Patent
US05045550

Procedure details

A solution of 4-(4-pyridinyl)-1-butanol (Mayer J. M and Testa, B., Helv. Chim. Acta 65, pages 1868-1884 (1982)) (4.20 g, 27.7 mmol) in 30 mL of chloroform is cooled to 0° C. and treated with thionyl chloride (6.60 g, 55.54 mmol) in 30 mL of chloroform. The reaction is allowed to warm to room temperature over 15 hours. The volatiles are removed in vacuo. The residue is cooled to 0° C. and treated with 50 mL of cold 10% sodium hydroxide solution and the mixture is extracted with three 100-mL portions of chloroform. The combined organic extracts are dried over sodium sulfate and the solvents are removed under reduced pressure to give 4.25 g of 4-(4-pyridinyl)-1-butylchloride as a brown oil.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][CH2:9][CH2:10]O)=[CH:3][CH:2]=1.S(Cl)([Cl:14])=O>C(Cl)(Cl)Cl>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][CH2:9][CH2:10][Cl:14])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
N1=CC=C(C=C1)CCCCO
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles are removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The residue is cooled to 0° C.
ADDITION
Type
ADDITION
Details
treated with 50 mL of cold 10% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with three 100-mL portions of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents are removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CCCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.